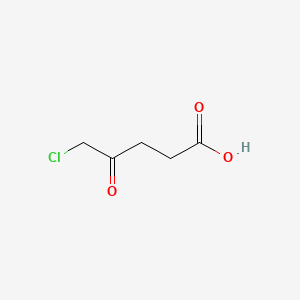

5-Chloro-4-oxopentanoic acid

Description

Contextual Significance in Organic Chemistry and Biochemistry

In the realm of organic chemistry, 5-Chloro-4-oxopentanoic acid serves as a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and other functionalized organic structures. ontosight.ai Its bifunctional nature, possessing two electrophilic centers at the carbonyl carbon and the carbon bearing the chlorine atom, allows for a range of chemical transformations. wikipedia.org

From a biochemical perspective, this compound is noteworthy as a precursor in the synthesis of 5-aminolevulinic acid (ALA), a key intermediate in the biosynthesis of tetrapyrroles, which are fundamental to many biological processes. The introduction of the chloro-functionalized precursor provides a synthetic route to ALA and its derivatives, which are utilized in various biochemical studies.

Historical Perspectives on its Discovery and Early Research

While a definitive first synthesis of this compound is not prominently documented in easily accessible historical records, its development is intrinsically linked to the broader research on levulinic acid (4-oxopentanoic acid) and its derivatives. The exploration of α-halogenation of ketones is a classic area of organic chemistry, and it is likely that this compound was first prepared as part of these systematic studies. Early research would have focused on the chlorination of levulinic acid to explore the reactivity of the resulting α-haloketone. The primary method for its synthesis involves the direct chlorination of 4-oxopentanoic acid. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDODXPYZKSROJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209005 | |

| Record name | 5-Chloro-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-71-9 | |

| Record name | 5-Chloro-4-oxopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-4-oxopentanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Roles and Enzymatic Interactions

Enzyme Inhibition Mechanisms by 5-Chloro-4-oxopentanoic Acid

This compound functions as a specific inhibitor of key enzymes involved in cellular metabolism. Its chemical structure allows it to interact with and modify active sites, leading to a loss of enzymatic function. The following sections detail its inhibitory mechanisms against Pyruvate (B1213749) Kinase and Acetoacetyl-CoA Thiolase.

Research has demonstrated that this compound acts as an irreversible inhibitor of rabbit muscle pyruvate kinase. nih.govnih.gov The inactivation is a time-dependent process, with the rate of inhibition being directly related to the concentration of the compound. nih.govnih.gov This covalent modification leads to a permanent loss of the enzyme's catalytic function.

The kinetic analysis of pyruvate kinase inactivation by this compound reveals a complex interaction. The binding of the inhibitor to the enzyme exhibits positive cooperativity, with a Hill coefficient (n) of 1.5 +/- 0.2. nih.govnih.gov This indicates that the binding of one inhibitor molecule to a subunit of the tetrameric enzyme increases the affinity for subsequent inhibitor molecules to bind to the other subunits.

The stoichiometry of the reaction has been determined to be one mole of this compound binding per mole of pyruvate kinase protomer (subunit). nih.govnih.gov A direct correlation exists between the incorporation of the inhibitor and the progressive loss of enzyme activity, confirming that the covalent binding is the cause of the inactivation. nih.govnih.gov

Table 1: Kinetic and Stoichiometric Data for Pyruvate Kinase Inhibition

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Type | Irreversible | nih.govnih.gov |

| Binding Cooperativity (n) | 1.5 +/- 0.2 | nih.govnih.gov |

| Stoichiometry (Inhibitor:Protomer) | 1:1 | nih.govnih.gov |

The mechanism of inactivation involves the alkylation of a crucial functional group within the active site of pyruvate kinase. nih.govnih.gov Evidence points to the covalent modification of a thiol group, belonging to a cysteine residue. nih.govnih.gov This residue is located in the phosphoryl overlap region of the active site. The alkylation reaction is proposed to be controlled by a more basic group also present at the active site, which facilitates the modification of the reactive thiol. nih.govnih.gov The inhibitor-modified enzyme, while largely inactive, was found to retain 5-10% of its activity in promoting the detritiation of [3-³H]pyruvate when phosphate (B84403) or arsenate were used as promoters, but not with ATP. nih.govnih.gov

The binding of natural ligands to the active site of pyruvate kinase offers protection against inactivation by this compound. nih.govnih.gov The presence of these ligands physically obstructs the inhibitor from accessing its target residue. The degree of protection varies depending on the ligand, with their effectiveness ranked in the following order. nih.govnih.gov

Table 2: Efficacy of Ligands in Protecting Pyruvate Kinase from Inhibition

| Ligand | Protective Efficacy |

|---|---|

| Mg²⁺ | Highest |

| Phosphoenolpyruvate | High |

| ATP | Moderate |

| ADP | Lower |

| Pyruvate | Lowest |

Source: Data compiled from research on rabbit muscle pyruvate kinase. nih.govnih.gov

This compound is also a covalent inhibitor of pig heart acetoacetyl-CoA thiolase. nih.gov This enzyme plays a crucial role in pathways such as fatty acid degradation and cholesterol biosynthesis. nih.govwikipedia.org The inhibition mechanism involves the modification of a thiol group within the enzyme's active site. nih.gov Protection experiments have confirmed this, showing that the substrate acetoacetyl-CoA or the product acetyl-CoA can prevent inhibition, whereas Coenzyme A (CoA) alone cannot. nih.gov This indicates that the inhibitor binds at or near the substrate-binding site. nih.gov

The inhibitory potency of chloromethyl ketone derivatives, including this compound, on acetoacetyl-CoA thiolase is strongly influenced by their carbon chain length. nih.gov A study comparing a series of these compounds demonstrated that increasing the chain length enhances binding and inhibitory activity. This suggests that the initial binding of the inhibitor occurs in a non-polar region of the protein. nih.gov For each pair of methylene (B1212753) groups added to the alkyl chain, the inhibition constant (K₁) decreased by approximately 20-fold, signifying a much tighter binding for longer-chain derivatives. nih.gov

Table 3: Structure-Activity Relationship of Chloromethyl Ketone Inhibitors of Acetoacetyl-CoA Thiolase

| Compound | Chain Length | Effect on Inhibition (K₁) |

|---|---|---|

| This compound | C5 | Baseline |

| 7-Chloro-6-oxoheptanoic acid | C7 | ~20-fold lower K₁ than C5 |

| 9-Chloro-8-oxononanoic acid | C9 | ~20-fold lower K₁ than C7 |

| 11-Chloro-10-oxoundecanoic acid | C11 | ~20-fold lower K₁ than C9 |

Source: Data reflects the principle that increasing chain length significantly lowers the inhibition constant, indicating stronger binding. nih.gov

Broad-Spectrum Enzyme Interaction Studies

The interaction of this compound with enzymes is dictated by its functional groups: a carboxylic acid, a ketone, and a chlorine atom. While specific studies dissecting the precise role of each group in the binding of this particular compound are not extensively detailed in the available literature, general principles of molecular interactions can provide insights.

The chlorine atom contributes to the molecule's reactivity and binding in several ways. Its electronegativity makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack, as seen in thiol alkylation. nih.gov The presence of a halogen can also increase the compound's bulkiness, potentially allowing it to fit into specific hydrophobic pockets within an enzyme. nih.gov Furthermore, chlorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to the stability of the enzyme-ligand complex.

Porphobilinogen (B132115) synthase (PBGS) is a crucial enzyme in the biosynthesis of tetrapyrroles, such as heme and chlorophyll. nih.gov The enzyme catalyzes the condensation of two molecules of 5-aminolevulinic acid to form porphobilinogen. nih.gov While various molecules are known to inhibit PBGS, specific studies detailing the inactivation of Porphobilinogen Synthase by this compound are not present in the current scientific literature. The inhibition of PBGS by other compounds, including some with keto-acid functionalities, has been documented, but a direct link to this compound has not been established. nih.govresearchgate.net

Metabolic Intermediary Functions in Biological Systems

Involvement in Microbial Degradation Pathways

The microbial degradation of chlorinated aromatic compounds is a critical process for environmental bioremediation. Bacteria have evolved specific pathways to break down these often-toxic substances. In the case of 4-chlorophenol (B41353), degradation pathways typically proceed through the formation of chlorinated catechols. nih.gov

One common pathway involves the conversion of 4-chlorophenol to 4-chlorocatechol, which is then cleaved. The subsequent intermediates can include compounds such as 5-chloro-2-hydroxymuconic semialdehyde and 5-chloro-2-hydroxypenta-2,4-dienoic acid. nih.gov These are then further metabolized, often involving dechlorination steps, to intermediates of central metabolism like the TCA cycle. nih.gov

Based on a review of the established degradation pathways for 4-chlorophenol and its known chlorinated intermediates, this compound has not been identified as a metabolite in these catabolic routes. The pathways appear to proceed through different chlorinated aliphatic acids before entering central metabolism. nih.govnih.gov

Table 2: Intermediates in the Microbial Degradation of 4-Chlorophenol

| Precursor Compound | Key Intermediates |

|---|---|

| 4-Chlorophenol | 4-Chlorocatechol |

| 5-Chloro-2-hydroxymuconic semialdehyde | |

| 5-Chloro-2-hydroxypenta-2,4-dienoic acid | |

| Dienelactones |

Metabolite Identification in Bacterial Cultures

This compound is described in the scientific literature primarily as a synthetic compound used for biochemical studies, particularly as an enzyme inhibitor nih.govnih.govnih.gov. While many halogenated compounds are produced as natural metabolites by marine microorganisms, current research available through extensive searches does not identify this compound as a naturally occurring metabolite in bacterial cultures researchgate.net. Its significance lies in its laboratory synthesis and application as a tool for investigating enzymatic mechanisms nih.govuni-goettingen.de.

Participation in D-Arginine and D-Ornithine Metabolism (Non-Human Focus)

A review of available scientific literature provides no evidence of this compound's participation in the metabolic pathways of D-Arginine and D-Ornithine. These pathways are crucial for various cellular processes in bacteria, but the involvement of this specific chlorinated compound has not been documented.

Precursor Role in Biosynthetic Pathways (Non-Human Focus)

The primary biochemical relevance of this compound is its function as a structural and reactive mimic of a key precursor in the biosynthesis of tetrapyrroles nih.gov. Its chemical structure allows it to interact with enzymes involved in these pathways, not as a substrate for synthesis but as an antagonist.

Relationship to Aminolevulinic Acid (ALA) Biosynthesis

This compound is a synthetic analogue of 5-aminolevulinic acid (ALA) nih.gov. ALA is the universal precursor for all tetrapyrroles, which include essential molecules like hemes, chlorophylls, and vitamin B12. In nature, ALA is synthesized via two main routes: the C4 pathway, which involves the condensation of glycine (B1666218) and succinyl-CoA, and the C5 pathway, which uses glutamate (B1630785) as the carbon source. The structural similarity of this compound to ALA allows it to serve as a probe and inhibitor for enzymes that use ALA as a substrate nih.gov.

Analogues and Inhibitors of ALA Dehydratase

This compound, also known by the synonym 5-chlorolevulinate (5-CLA), functions as a potent inhibitor of the enzyme 5-aminolevulinate dehydratase (ALAD), also known as porphobilinogen synthase (PBGS) nih.govnih.gov. This enzyme catalyzes the second step in the porphyrin biosynthesis pathway: the asymmetric condensation of two ALA molecules to form the pyrrole (B145914) porphobilinogen nih.gov.

Research has demonstrated that this compound is an active-site-directed, irreversible inhibitor of porphobilinogen synthase nih.gov. As a reactive mimic of the natural substrate ALA, it enters the active site where it covalently modifies a key amino acid residue, leading to the inactivation of the enzyme nih.govnih.gov.

Specific mechanistic studies on the porphobilinogen synthase from the thermophilic archaeon Pyrobaculum calidifontis identified the exact site of modification. The compound was shown to inactivate the enzyme by alkylating the central cysteine residue (Cys¹²⁷) of the zinc-binding cysteine-triad nih.gov. This modification prevents the enzyme from performing its catalytic function, thereby halting the tetrapyrrole biosynthetic pathway nih.govnih.gov. The inactivation is highly efficient, with modification at one site per active site (four sites per enzyme octamer) resulting in almost complete inactivation nih.gov.

Interactive Table: Inhibitory Profile of this compound

| Target Enzyme | Common Abbreviation | Inhibitor | Mechanism of Action | Specific Residue Modified | Organism Studied |

| 5-Aminolevulinate Dehydratase (Porphobilinogen Synthase) | ALAD (PBGS) | This compound (5-CLA) | Active-site-directed, irreversible inhibition | Cysteine-127 (Cys¹²⁷) | Pyrobaculum calidifontis |

Derivatives and Analogues of 5 Chloro 4 Oxopentanoic Acid in Research

Synthesis and Characterization of Novel Derivatives

The core structure of 5-chloro-4-oxopentanoic acid, featuring a reactive chloromethyl ketone and a carboxylic acid, serves as a versatile template for chemical synthesis. ontosight.ai Scientists have developed routes to create new molecules by modifying these functional groups, leading to halogenated derivatives, esters, amides, and other structurally diverse analogues.

The introduction of additional halogen atoms into molecules containing a chloro-group is a common strategy to modulate chemical reactivity and biological activity. For instance, in the synthesis of related complex molecules, a protected aminohydroxybenzoic acid can undergo a halogenation reaction to yield a dihalo-intermediate. google.com This process highlights a synthetic pathway where a chlorinated precursor is further functionalized with other halogens.

Research into compounds like 5-chloro-1,3-benzoxazol-2(3H)-one has involved creating derivatives with various substituents, including halogenated rings. nih.gov The rationale behind synthesizing these multi-halogenated compounds is often to enhance their potency as antimicrobial agents. nih.gov The reactivity of the carbon-halogen bond is a key factor in their mechanism of action and potential applications.

The carboxylic acid group of this compound is a prime target for derivatization into esters and amides. These reactions are typically straightforward, involving condensation with alcohols or amines.

Synthetic Routes: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide synthesis involves reacting the acid with an amine, often using a coupling agent to facilitate the formation of the amide bond. An example of a related amide derivative is 3-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxopentanoic acid (HDOCOX), which was identified from fungal extracts. researchgate.net

Applications: These derivatives are frequently synthesized to improve the pharmacological profile of the parent compound or to act as intermediates for more complex molecules. ontosight.ai Studies on cinnamic acid derivatives have shown that amides and esters can exhibit significant biological activities, including antioxidant and enzyme inhibitory effects. nih.gov Similarly, derivatives of chlorinated compounds have been developed as potential antimicrobial agents. For example, certain sulfonamide derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one were synthesized and evaluated for their antibacterial properties. nih.gov

Beyond simple esters and amides, more profound structural modifications of chlorinated precursors are undertaken to create sophisticated molecules for research. These analogues can serve as biological probes to investigate cellular pathways or as scaffolds for new drugs.

One approach involves the synthesis of heterocyclic structures. For example, azo-azomethine compounds have been reacted with thioglycolic acid to create thiazolidinone derivatives. ekb.eg Another example is the synthesis of 1,3-oxazol-5(4H)-one derivatives from chlorinated starting materials. mdpi.com These complex molecular architectures are designed to interact with specific biological targets. The synthesis of these novel structures is confirmed using various spectroscopic methods, including IR, NMR, and Mass Spectrometry. nih.govekb.eg

Table 1: Examples of Synthesized Derivative Classes from Chlorinated Precursors

| Derivative Class | Synthetic Precursor Type | Potential Application | Key Findings | Citations |

| Halogenated Benzoxazolinones | 5-Chloro-1,3-benzoxazol-2(3H)-one | Antimicrobial | Substitution at the 5-chloro position may increase antibacterial and antifungal activity. | nih.gov |

| Thiazolidinones | Azo-azomethine compounds | Antimicrobial | Successful synthesis of a five-membered ring containing sulfur and nitrogen. | ekb.eg |

| 1,3-Oxazol-5(4H)-ones | N-acyl-α-amino acids | Antimicrobial | Derivative showed moderate activity against Gram-positive bacterial strains. | mdpi.com |

| Amides/Esters | Cinnamic Acid | Enzyme Inhibition | Amides and esters showed differential inhibitory activities against MAO-B and BChE. | nih.gov |

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological effects. For derivatives of this compound, these studies aim to pinpoint the specific molecular features responsible for their activity.

The modification of functional groups can dramatically alter a compound's biological profile. researchgate.net Research on various chemical series demonstrates that even small changes can lead to significant differences in potency and selectivity.

In studies of cinnamic acid derivatives, the conversion of the carboxylic acid to amides or esters resulted in different biological outcomes. nih.gov While the amides showed more potent free radical scavenging activity, the esters were stronger inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). nih.gov

This principle is also evident in research on chlorinated heterocyclic compounds. The synthesis of a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives with different substituents allowed for an evaluation of their antimicrobial strength. nih.gov The results indicated that specific derivatives, such as those labeled P4A and P4B, possessed good antibacterial and antifungal activity. nih.gov Similarly, the evaluation of newly synthesized 1,3-oxazol-5(4H)-one derivatives revealed that one compound, in particular, exhibited moderate antimicrobial activity against specific Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL. mdpi.com These findings underscore the critical role that specific functional groups play in defining the biological activity of the molecule.

A key aspect of SAR is comparing the activity of a modified compound to its parent structure or isomers. In the context of this compound derivatives, a comparative analysis with their non-chlorinated counterparts is crucial for elucidating the role of the chlorine atom.

Chlorinated organic compounds often have distinct properties from their non-chlorinated analogues. ecolink.com The presence of chlorine can affect a molecule's size, electronic distribution, and lipophilicity, all of which can influence how it interacts with biological targets. Research on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives was predicated on the idea that the 5-chloro substituent is a key feature for potentially increasing antimicrobial activity compared to the non-chlorinated version. nih.gov While direct comparative studies on this compound versus 4-oxopentanoic acid are not extensively detailed in the provided context, the rationale for such comparisons is a cornerstone of medicinal chemistry. These analyses help determine if the halogen is essential for activity, contributes to toxicity, or simply modifies the physical properties of the compound.

Research Applications of Derivatives

Derivatives of this compound have garnered attention in various research fields, primarily owing to the compound's reactive chloroketone and carboxylic acid functionalities. These features make it a versatile building block for creating novel molecules with specific biological activities and a useful tool for chemical biology studies.

Development of Enzyme Probes and Inhibitors

The structural characteristics of this compound and its analogues make them suitable candidates for the design of enzyme inhibitors. The electrophilic nature of the carbon bearing the chlorine atom allows for covalent modification of nucleophilic residues within an enzyme's active site, leading to irreversible inhibition.

One notable example is the investigation of this compound and its bromo-analogue as inhibitors of 5-aminolaevulinic acid (ALA) dehydratase, a crucial enzyme in the tetrapyrrole biosynthesis pathway. psu.edu Research has shown that both 5-chloro- and 5-bromo-4-oxopentanoic acids act as competitive inhibitors of ALA dehydratase. psu.edu The 5-chloro derivative, in particular, has been demonstrated to cause inactivation of the enzyme from bovine and E. coli through the alkylation of cysteine residues. psu.edu

Furthermore, derivatives where the core structure of this compound is altered have been synthesized and evaluated as enzyme inhibitors. For instance, 3-oxa and 3-thia analogues have been developed and shown to be potent mechanism-based inhibitors of ALA dehydratase, acylating a nucleophilic residue, likely the active-site lysine. psu.edu The development of such inhibitors is significant as tetrapyrrole biosynthesis is essential for most organisms. psu.edu

The versatility of the 4-oxopentanoic acid scaffold extends to the development of inhibitors for other enzymes as well. For example, derivatives of 5-benzamido-4-oxo-6-phenylhexanoyl-L-proline, which shares the 4-oxohexanoyl-L-proline core, have been synthesized and identified as potent inhibitors of angiotensin-converting enzyme (ACE). nih.govnih.gov Modifications at various positions of the hexanoic acid portion have led to the discovery of highly potent ACE inhibitors. nih.gov

| Compound | Target Enzyme | Mode of Inhibition | Key Findings |

| This compound | 5-Aminolaevulinic acid dehydratase | Competitive, Irreversible (alkylation) | Inactivates bovine and E. coli enzymes by alkylating cysteine residues. psu.edu |

| 5-Bromo-4-oxopentanoic acid | 5-Aminolaevulinic acid dehydratase | Competitive | A good competitive inhibitor of the B. subtilis enzyme. psu.edusynquestlabs.com |

| 3-Oxa and 3-Thia analogues of 5-aminolaevulinic acid | 5-Aminolaevulinic acid dehydratase | Mechanism-based (acylation) | Potent inactivators of the enzyme. psu.edu |

| 5(S)-Benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline | Angiotensin-converting enzyme (ACE) | Competitive | One of the most potent inhibitors in its class. nih.gov |

Intermediates for Advanced Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. ontosight.ai Its bifunctional nature, possessing both a reactive chloromethyl ketone and a carboxylic acid, allows for a variety of chemical transformations.

The compound can be synthesized through methods such as the chlorination of 4-oxopentanoic acid or the oxidation of 5-chloropentanoic acid. ontosight.ai Once formed, it can be used as a building block for various synthetic pathways. For instance, it is a precursor in the synthesis of certain antibiotics and herbicides. ontosight.ai

Derivatives of this compound, such as 2-substituted 5-chloro-1,3-oxazole-4-carboxamides, have been synthesized and their reactivity explored. The chlorine atom in these oxazole (B20620) derivatives can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups. researchgate.net This highlights the utility of the chloroketone moiety as a handle for further molecular elaboration.

The versatility of halo-keto acids as synthetic intermediates is further exemplified by the use of related compounds in the preparation of various heterocyclic scaffolds, which are of significant importance in drug discovery. nih.gov The ability to use these building blocks in multi-step syntheses, including on solid-phase supports, expands the range of accessible complex molecules. nih.gov

| Starting Material | Reaction Type | Product Class | Significance |

| This compound | Cyclization/Further modification | Antibiotics, Herbicides | Serves as a key building block for agrochemical and pharmaceutical compounds. ontosight.ai |

| 2-Aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile | Chlorination | 2-Aryl-5-chloro-1,3-oxazole-4-carboxamides | Creates a reactive intermediate for further diversification. researchgate.net |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Solid-phase synthesis, Cyclization | Nitrogenous heterocycles | Enables the generation of diverse molecular libraries for drug discovery. nih.gov |

Bioorthogonal Reactivity Studies with Analogues

While direct bioorthogonal studies on this compound are not extensively documented, the reactivity of its core functional groups, particularly the ketone, suggests its analogues are promising candidates for such applications. Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org

The ketone group present in the 4-position of the pentanoic acid backbone is a key functional handle for bioorthogonal ligations. Ketones can react with specific nucleophiles, such as aminooxy compounds or hydrazides, to form stable oxime or hydrazone linkages, respectively. nih.govresearchgate.net This type of condensation reaction is a well-established bioorthogonal transformation. nih.gov

Analogues of this compound, where the chloro group might be replaced with another functionality or the carbon skeleton modified, could be designed to incorporate a "chemical reporter" group. This reporter-adorned molecule could then be introduced into a biological system. A subsequent reaction with a probe molecule containing a complementary functional group (e.g., an aminooxy- or hydrazide-modified fluorophore or affinity tag) would allow for the specific labeling and study of the target biomolecule or cellular process. nih.gov

The development of bioorthogonal reactions is a rapidly advancing field, with a continuous search for new, mutually orthogonal reaction pairs. wikipedia.org The reactivity of the ketone in analogues of this compound makes it a potential participant in these chemical toolsets for probing biological systems.

Advanced Analytical Methodologies for 5 Chloro 4 Oxopentanoic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of 5-Chloro-4-oxopentanoic acid. These techniques provide detailed information about the molecular framework and the chemical environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts based on their electronic environment. The protons on the carbon adjacent to the chlorine atom (C5) would be expected to appear at a lower field (higher ppm value) due to the deshielding effect of the electronegative chlorine atom. The methylene (B1212753) protons at C2 and C3 would show characteristic multiplets due to spin-spin coupling with neighboring protons. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov The carbonyl carbon of the ketone (C4) and the carboxylic acid (C1) would resonate at the lowest field due to the strong deshielding effect of the oxygen atoms. The carbon bearing the chlorine atom (C5) would also be shifted downfield. The methylene carbons (C2 and C3) would appear at higher field positions. The low intensity of quaternary carbon signals, such as the carbonyl carbons, can be a useful feature in spectral assignment. youtube.com

Predicted ¹³C NMR Data for this compound:

| Atom No. | Predicted Chemical Shift (δ) ppm |

|---|---|

| C1 (Carboxylic Acid) | 177.0 |

| C2 | 27.9 |

| C3 | 33.0 |

| C4 (Ketone) | 203.0 |

| C5 | 48.0 |

Data based on computational predictions and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A very broad and intense absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. libretexts.org This broadness is a result of hydrogen bonding. masterorganicchemistry.com

C=O Stretch: Two distinct carbonyl stretching bands would be observed. The C=O stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the C=O stretch of the ketone is found at a slightly higher wavenumber, around 1715-1750 cm⁻¹. libretexts.orgpressbooks.pub

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond would give rise to a moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

C-H Stretch: Absorptions due to C-H stretching of the methylene groups will be observed just below 3000 cm⁻¹. masterorganicchemistry.com

Characteristic IR Absorption Bands for this compound:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=O (Ketone) | 1715-1750 | Strong |

| C-H (sp³ hybridized) | 2850-2960 | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation patterns. The molecular formula of this compound is C₅H₇ClO₃, with a molecular weight of approximately 150.56 g/mol . nih.gov

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45). libretexts.org For this compound, cleavage adjacent to the carbonyl groups and the loss of the chlorine atom are also likely fragmentation routes.

Predicted Mass Spectrometry Data for this compound:

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]⁺ | 151.01566 |

| [M+Na]⁺ | 172.99760 |

| [M-H]⁻ | 149.00110 |

Predicted m/z values calculated using CCSbase. uni.lu

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of organic acids like this compound. nih.gov Several separation modes can be employed, including reversed-phase, ion-exchange, and ion-exclusion chromatography. shimadzu.comshimadzu.com

Reversed-Phase HPLC: This is a common method where a nonpolar stationary phase (like C18) is used with a polar mobile phase. tandfonline.com For organic acids, the mobile phase is often acidified to suppress the ionization of the carboxyl group, leading to better retention and peak shape. tandfonline.com Detection is typically performed using a UV detector in the range of 200-210 nm, which detects the carboxyl group. shimadzu.com

Ion-Exclusion Chromatography: This is a highly effective mode for separating organic acids. shimadzu.comshimadzu.com It utilizes a cation-exchange resin in the hydrogen form as the stationary phase. Separation is based on the degree of ionization of the acids; stronger acids are excluded more from the stationary phase and elute earlier. shimadzu.com

Ion-Exchange Chromatography: This mode separates organic acids based on their ionic interactions with a charged stationary phase. nih.govshimadzu.com

A typical HPLC method for organic acids might involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol, with UV detection at 210 nm. tandfonline.comoiv.int

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). youtube.com Derivatization is a necessary step to increase the volatility and thermal stability of the analyte. nih.govthermofisher.com

A common derivatization strategy for keto acids involves two steps:

Ethoximation: The keto group is converted to an ethoxime derivative.

Silylation: The carboxylic acid group is converted to a silyl (B83357) ester, for example, a tert-butyldimethylsilyl (TBDMS) ester. nih.gov

The resulting derivative is then introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. anchem.pl The mass spectrometer then detects and fragments the eluted derivative, providing both qualitative and quantitative information. nih.gov This method offers high sensitivity and selectivity, making it suitable for trace analysis. nih.gov

Advanced Purification Strategies (e.g., Distillation, Column Chromatography, Liquid-Liquid Extraction)

The effective purification of this compound, a bifunctional molecule, is essential for its use in further chemical synthesis. The selection of a purification method hinges on factors like the scale of the synthesis, the nature of impurities, and the required purity level. The most common and effective strategies include liquid-liquid extraction, column chromatography, and distillation.

Liquid-Liquid Extraction:

This technique is a cornerstone of purification in organic synthesis, separating compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. wpmucdn.commnstate.edu For this compound, its carboxylic acid group is key to a powerful purification method known as acid-base extraction. wpmucdn.com

The process involves dissolving the crude product in an organic solvent, such as diethyl ether. wpmucdn.com By washing this organic solution with a mild aqueous base like sodium bicarbonate or sodium hydroxide (B78521) solution, the acidic this compound is deprotonated to form its corresponding carboxylate salt. wpmucdn.commnstate.edu This salt is soluble in the aqueous phase, while non-acidic organic impurities remain in the ether layer. wpmucdn.com The layers are then separated. The aqueous layer, containing the product salt, is subsequently acidified with a strong acid, such as hydrochloric acid (HCl), to a pH below 4. mnstate.edu This re-protonates the carboxylate, regenerating the neutral this compound, which is less soluble in water and can be extracted back into a fresh layer of organic solvent. wpmucdn.commnstate.edu This method is highly effective for removing neutral and basic impurities. mnstate.edu

Column Chromatography:

For achieving high purity on a laboratory scale, column chromatography is an invaluable technique. youtube.com It separates molecules based on their differential adsorption to a solid stationary phase, most commonly silica (B1680970) gel. youtube.comresearchgate.net Due to the polar nature of both the ketone and carboxylic acid functional groups, this compound is a polar compound.

In practice, the crude material is dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica gel. youtube.com A mobile phase, or eluent, is then passed through the column. For separating carboxylic acids, it is often beneficial to add a small amount of acid (e.g., acetic acid) to the eluent. reddit.com This suppresses the deprotonation of the acid being purified, preventing "streaking" or "tailing" on the column and leading to sharper separation. reddit.com A gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used to elute the compounds from the column. researchgate.net Less polar impurities will travel down the column faster, while the more polar this compound will be retained more strongly by the silica and elute later. youtube.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. youtube.com

Distillation:

Distillation separates compounds based on differences in their boiling points. utwente.nl Given the multiple functional groups in this compound, it is expected to have a relatively high boiling point and may be susceptible to decomposition at high temperatures. Therefore, vacuum distillation would be the most appropriate distillation method. By reducing the pressure, the boiling point of the compound is lowered significantly, allowing for vaporization and purification at a lower temperature, thus minimizing the risk of thermal degradation. This technique is particularly advantageous for larger-scale purifications where chromatography might be impractical. youtube.comutwente.nl The process involves heating the crude liquid under reduced pressure, collecting the vapor, and condensing it back into a liquid in a separate flask, leaving less volatile impurities behind.

Table 1: Comparison of Purification Strategies

| Purification Technique | Principle of Separation | Typical Scale | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Differential solubility and acidity/basicity. wpmucdn.commnstate.edu | Lab to Industrial | Fast, scalable, good for initial cleanup. mnstate.edu | Lower resolution, potential for emulsions. rsc.org |

| Column Chromatography | Differential adsorption to a stationary phase. youtube.com | Lab | High resolution, adaptable for high purity. teledyneisco.com | Time-consuming, uses large solvent volumes. youtube.com |

| Vacuum Distillation | Difference in boiling points under reduced pressure. utwente.nl | Lab to Industrial | Good for large scale, removes non-volatile impurities. | Requires specialized equipment, potential for thermal decomposition. |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the methodology remains standard. The first, and often most critical, step is the growth of a suitable single crystal. This is typically achieved by slowly evaporating a solvent from a concentrated, pure solution of the compound.

Once a high-quality crystal is obtained, it is mounted on a diffractometer and bombarded with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. This pattern is recorded by a detector.

Mathematical analysis of the positions and intensities of these diffraction spots allows for the generation of an electron density map of the molecule. From this map, a structural model is built and refined, ultimately yielding the exact coordinates of each atom in the crystal lattice. For a molecule like this compound, such an analysis would confirm the expected bond lengths and the cisoid conformation preferred by α-halo ketones, where the halogen and carbonyl oxygen are in the same plane to minimize steric hindrance. wikipedia.org It would also reveal the hydrogen bonding patterns established by the carboxylic acid groups, which are crucial in dictating the solid-state architecture of the material.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Diethyl ether |

| Ethyl acetate |

| Hexane |

| Hydrochloric acid |

| Sodium bicarbonate |

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 5-Chloro-4-oxopentanoic acid, these simulations are crucial for predicting its interactions with biological systems, particularly enzymes.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking simulations are used to predict how these molecules might fit into the active site of an enzyme, potentially inhibiting its function.

The functional groups of this compound—the carboxylic acid, the ketone, and the chlorine atom—are key to its potential interactions. The ketone group's oxygen can act as a hydrogen bond acceptor, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor. These interactions are fundamental in the binding of ligands to enzyme active sites. nih.gov Docking studies can model these potential hydrogen bonds and other electrostatic or hydrophobic interactions with amino acid residues within an enzyme's active site. nih.gov For instance, simulations could predict that the carbonyl oxygen forms a hydrogen bond with a key residue, a mode of interaction common for enzyme inhibitors. The results of such simulations are often expressed as a "docking score," which estimates the binding affinity, with lower energy scores typically indicating a more stable interaction. nih.gov

Table 1: Potential Intermolecular Interactions for Enzyme Docking

| Functional Group on this compound | Type of Interaction | Potential Interacting Partner (Enzyme Residue) |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic | Lysine, Arginine, Histidine |

| Ketone (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable (low-energy) conformations of the molecule and the energy barriers between them.

The single bonds in the five-carbon backbone of this compound allow for significant rotational freedom. Theoretical calculations can determine the potential energy surface of the molecule as a function of its torsion angles. This analysis reveals the most probable shapes the molecule will adopt in solution. The relative energies of these conformers are critical, as only low-energy conformations are likely to be present in sufficient population to interact with a biological target. Properties such as the predicted collision cross section (CCS), which is related to the molecule's shape in the gas phase, can be calculated. uni.lu For the [M-H]⁻ adduct of this compound, the predicted CCS is 124.9 Ų. uni.lu

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to study molecules. These methods provide detailed information about electronic structure, which is fundamental to understanding a molecule's stability and reactivity.

Quantum chemical calculations can map the electron density distribution across this compound, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The presence of electronegative oxygen and chlorine atoms creates a distinct electronic profile. The carbonyl carbon of the ketone and the carbon bonded to the chlorine atom are predicted to be electrophilic sites, susceptible to attack by nucleophiles. Conversely, the oxygen atoms of the ketone and carboxylic acid groups are nucleophilic centers.

This analysis helps predict chemical reactivity. For example, the ketone group is susceptible to reduction to form an alcohol (5-chloro-4-hydroxypentanoic acid), while the chlorine atom can be replaced in nucleophilic substitution reactions.

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H7ClO3 | nih.gov |

| Molecular Weight | 150.56 g/mol | nih.gov |

| Monoisotopic Mass | 150.0083718 Da | nih.gov |

| IUPAC Name | This compound | nih.gov |

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This is achieved by calculating the energies of reactants, products, and, most importantly, the high-energy transition states that connect them.

For example, in the Fischer esterification of this compound to its ethyl ester, a known derivative, the mechanism involves several steps. A quantum chemical study could model the initial protonation of the carboxylic acid, the subsequent nucleophilic attack by ethanol (B145695) to form a tetrahedral intermediate, and the final elimination of water to yield the ester. By calculating the energy of the transition state for each step, chemists can determine the rate-limiting step of the reaction and understand how catalysts or changes in reaction conditions might influence the outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Instead of testing a single compound, QSAR studies analyze a set of structurally related analogues to build a predictive model.

For analogues of this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. This process involves:

Creating a Diverse Set of Analogues: Synthesizing or virtually designing a library of compounds where specific parts of the molecule are varied (e.g., replacing the chlorine with other halogens, changing the length of the carbon chain, or modifying the carboxylic acid group).

Calculating Molecular Descriptors: For each analogue, a range of numerical properties (descriptors) are calculated. These can describe electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), or hydrophobic properties (e.g., logP).

Developing a Mathematical Model: A statistical method is used to correlate the calculated descriptors with the experimentally measured biological activity of the analogues. The resulting equation forms the QSAR model.

Advanced methods like 4D-QSAR incorporate information about conformational flexibility and different alignment possibilities, creating more robust and predictive models. nih.gov Such a model could then be used as a virtual screening tool to predict the activity of new, untested analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C5H7ClO3 |

| Pentanoic acid, 5-chloro-4-oxo-, ethyl ester | C7H11ClO3 |

| 5-chloro-4-hydroxypentanoic acid | C5H9ClO3 |

| Propofol | C12H18O |

| Ethanol | C2H6O |

| Water | H2O |

| Lysine | C6H14N2O2 |

| Arginine | C6H14N4O2 |

| Histidine | C6H9N3O2 |

| Serine | C3H7NO3 |

| Threonine | C4H9NO3 |

| Tyrosine | C9H11NO3 |

| Leucine | C6H13NO2 |

| Isoleucine | C6H13NO2 |

Environmental and Industrial Research Perspectives

Environmental Fate and Biodegradation Studies

The presence of a halogenated organic compound like 5-Chloro-4-oxopentanoic acid in the environment raises questions about its persistence, toxicity, and ultimate fate. Researchers are investigating its susceptibility to microbial degradation, a key process in the natural attenuation of environmental contaminants.

Microbial Degradation Pathways in Environmental Contexts

While specific microbial degradation pathways for this compound are not yet fully elucidated in the literature, its structural similarity to other compounds provides insights into potential metabolic routes. For instance, many bacteria are known to degrade chloroaromatic compounds through chlorocatechol intermediates. nih.gov The degradation of these compounds often involves the cleavage of the aromatic ring and subsequent metabolism of the resulting aliphatic chains, which may share structural motifs with this compound.

The degradation of related compounds can also offer clues. For example, the metabolism of the amino acid 5-aminolevulinic acid, which shares the same carbon backbone, is well-documented. thegoodscentscompany.com It is plausible that microorganisms could adapt existing enzymatic machinery to process this compound, potentially involving initial dehalogenation or reduction of the ketone group.

Metabolite Identification in Bioremediation Research

Identifying the metabolic byproducts of this compound is crucial for understanding its complete biodegradation and assessing any potential risks from intermediate compounds. Although direct studies on its metabolites in bioremediation are limited, research on analogous compounds provides a framework for what might be expected.

For instance, in the degradation of 2-chloro-3-oxoadipate, nucleophilic elimination of the chlorine substituent can occur, leading to the formation of a hydroxylated derivative. nih.gov A similar reaction could potentially convert this compound to 5-hydroxy-4-oxopentanoic acid. The identification of such metabolites would be a critical step in confirming the biodegradation pathway and evaluating the effectiveness of bioremediation strategies.

Role in Industrial Synthesis of Non-Pharmaceutical Intermediates

The reactivity of this compound makes it a valuable precursor in the chemical industry for the synthesis of a variety of non-pharmaceutical products. ontosight.ai

Precursor in Agrochemical Synthesis Research

The potential for this compound and its derivatives to be used in the synthesis of agrochemicals, such as herbicides and pesticides, is an area of active research. ontosight.ai Its functional groups allow for the construction of more complex molecules that may exhibit desired biological activities for agricultural applications. For example, the ester derivative, methyl 5-chloro-4-oxohexanoate, is noted for its potential use in creating agrochemicals. smolecule.com The presence of the chloroalkane moiety can be a key feature in the design of bioactive molecules.

Building Block for Specialty Chemicals

Beyond agrochemicals, this compound serves as a versatile building block for a range of specialty chemicals. lookchem.com Its ability to undergo various chemical reactions, such as substitution of the chlorine atom and reactions at the ketone and carboxylic acid groups, allows for its incorporation into diverse molecular architectures. This versatility makes it a valuable intermediate for producing materials with specific desired properties for various industrial applications.

Future Directions and Emerging Research Areas

Development of Next-Generation Enzyme Probes

The intrinsic reactivity of 5-Chloro-4-oxopentanoic acid makes it a promising scaffold for the design of next-generation enzyme probes, particularly covalent inhibitors. The presence of an α-chloroketone functional group allows it to act as an electrophile, capable of forming a stable covalent bond with nucleophilic amino acid residues, such as cysteine or histidine, within an enzyme's active site. This mechanism of action is characteristic of quiescent affinity labels, which are inhibitors that become potently reactive only after binding to their specific target. nih.gov

Future research is anticipated to focus on modifying the core structure of this compound to enhance its selectivity and efficacy as an enzyme probe. By altering the carbon chain length or adding other functional groups, researchers can tune the molecule's binding affinity for specific enzyme pockets, thereby reducing off-target effects. This strategy is crucial for developing highly selective probes to study the function of individual enzymes within complex biological pathways. Such probes are instrumental in drug discovery and for validating new therapeutic targets. nih.gov

The development could lead to "switchable electrophiles," where the reactivity of the chloroketone is catalytically enhanced by the local environment of the enzyme's active site, a feature that significantly increases inhibitor selectivity. nih.gov

Table 1: Potential Research Trajectories for Enzyme Probe Development

| Research Area | Objective | Rationale |

|---|---|---|

| Selective Covalent Inhibitors | Design probes that target specific enzymes (e.g., proteases, kinases). | The chloromethyl ketone group can covalently bind to active site nucleophiles, enabling potent and specific inhibition. nih.gov |

| Activity-Based Probes | Develop probes to profile enzyme activity in complex biological samples. | The molecule's reactivity can be harnessed to tag and identify active enzymes, aiding in functional proteomics. |

| "Quiescent" Affinity Labels | Engineer probes with dormant reactivity that is "switched on" by the target enzyme. | This approach minimizes off-target reactions and enhances the specificity of the probe for its intended target. nih.gov |

Green Chemistry Approaches to Synthesis

Traditional synthesis of this compound typically involves methods such as the direct chlorination of 4-oxopentanoic acid (levulinic acid) or the oxidation of 5-chloropentanoic acid. ontosight.ai While effective, these routes can involve harsh reagents and generate chlorinated waste streams, posing environmental concerns. The future of its production is increasingly geared towards "green chemistry" principles, which prioritize sustainability, efficiency, and the reduction of hazardous byproducts.

Emerging research in green chemistry offers several promising avenues for the synthesis of this compound and its derivatives. One key area is the use of biomass-derived feedstocks. Levulinic acid, a platform chemical readily produced from the dehydration of cellulosic biomass, is a direct precursor to this compound. researchgate.net Developing catalytic systems that can efficiently chlorinate bio-based levulinic acid using safer, recyclable chlorinating agents would represent a significant advancement.

Table 2: Potential Green Synthesis Strategies

| Strategy | Description | Potential Advantage |

|---|---|---|

| Biomass Feedstocks | Utilize levulinic acid derived from renewable lignocellulosic biomass as the starting material. | Reduces reliance on petrochemicals and promotes a circular economy. |

| Catalytic Conversion | Employ solid acid catalysts or enzyme-based catalysis for the chlorination step. | Increases reaction selectivity, reduces waste, and allows for catalyst recycling. |

| Alternative Solvents | Use of deep eutectic solvents (DES) or biphasic water-organic systems. researchgate.net | Enhances reaction efficiency, simplifies product separation, and minimizes the use of hazardous solvents. |

| Flow Chemistry | Conducting the synthesis in continuous flow reactors. | Improves safety, control over reaction parameters, and allows for easier scalability. |

Integration with Systems Biology and Metabolomics Research (Non-Human)

While direct studies are nascent, the structural characteristics of this compound suggest its potential utility in non-human systems biology and metabolomics. A structurally similar compound, 5-chloro-4-hydroxy-2-oxopentanoic acid, is recognized as a metabolite, indicating that chlorinated pentanoic acids can participate in biological networks. nih.gov The core of this research direction lies in understanding how this synthetic molecule interacts with and perturbs the metabolic networks of microorganisms or other non-human biological systems.

A compelling parallel can be drawn with 5-aminolevulinic acid (5-ALA), a key precursor in the biosynthesis of tetrapyrroles like heme and chlorophyll. nih.govfrontiersin.org 5-ALA is extensively studied using systems biology approaches to optimize its production in engineered microbes for agricultural and medical applications. nih.govnih.gov Similarly, if this compound is introduced to a microbial culture, it could act as an inhibitor, a substrate for novel enzymatic pathways, or a metabolic modulator.

Future research could employ metabolomics techniques, such as mass spectrometry and NMR, to trace the fate of this compound within a cell and identify the metabolic pathways it affects. This data can then be integrated into computational models of cellular metabolism, such as Flux Balance Analysis (FBA), to predict the system-wide effects of the compound. epfl.ch Such studies could reveal novel enzyme functions or identify new pathways for bioremediation of organochlorine compounds.

Table 3: Applications in Systems Biology and Metabolomics (Non-Human)

| Application Area | Methodology | Research Goal |

|---|---|---|

| Metabolic Pathway Analysis | Introduce the compound to microbial cultures (e.g., bacteria, yeast) and analyze changes in the metabolome via mass spectrometry. | To identify enzymes that interact with the compound and discover novel metabolic or detoxification pathways. |

| Flux Balance Analysis (FBA) | Use experimental data to constrain computational models of cellular metabolism. epfl.ch | To predict how the compound affects cellular growth, resource allocation, and the production of other metabolites. |

| Functional Genomics | Perform screens on gene-deletion libraries of microorganisms (e.g., E. coli, S. cerevisiae) to find genes sensitive or resistant to the compound. | To identify proteins and pathways that are directly or indirectly affected by this compound. |

| Bioremediation Research | Investigate the degradation of the compound by environmental microorganisms. | To explore its potential as a model compound for understanding the breakdown of chlorinated pollutants. |

Q & A

Q. What are the recommended methods for synthesizing 5-chloro-4-oxopentanoic acid, and how can purity be validated?

Methodological Answer:

- Synthesis Routes : A common approach involves the chlorination of 4-oxopentanoic acid derivatives. For example, selective chlorination at the C5 position can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions (e.g., anhydrous solvents, 0–5°C) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the compound.

- Validation : Purity is confirmed via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and NMR (¹H/¹³C) to verify the absence of unreacted precursors or side products (e.g., over-chlorinated byproducts) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) show that the compound is hygroscopic and prone to keto-enol tautomerism, leading to degradation.

- Optimal Storage : Store in airtight containers under inert gas (argon) at –20°C. Stability is confirmed via periodic LC-MS analysis to monitor degradation products like 5-chlorolevulinic acid .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Key Techniques :

- Data Interpretation : Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield while minimizing side reactions?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). For example, a 3² factorial design revealed that using dichloromethane as a solvent at 0°C with 1.2 eq PCl₅ increases yield to 85% while reducing dichlorination byproducts .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation (e.g., acyl chloride intermediates) to halt reactions at optimal endpoints .

Q. How do structural modifications of this compound influence its biological activity, such as receptor binding?

Methodological Answer:

- Case Study : Analogues like (R)-4-benzamido-5-oxopentanoic acid derivatives (e.g., CR 2194) exhibit selective antagonism for CCK-B/gastrin receptors. Modifications at the benzamido group (e.g., halogenation) enhance binding affinity by 10-fold, as shown in competitive radioligand assays ([¹²⁵I]CCK-8 displacement) .

- Computational Modeling : Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonding with Arg₃₈₆ of the receptor) to guide rational design .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Data Reconciliation : Compare assay conditions across studies. For example, discrepancies in IC₅₀ values (e.g., 15 μM vs. 50 μM) may arise from differences in cell lines (rat peripheral vs. rabbit gastric gland receptors) or buffer pH affecting ionization .

- Meta-Analysis : Use tools like RevMan to aggregate data, applying random-effects models to account for heterogeneity. Sensitivity analysis excludes outliers due to impure compounds .

Q. What strategies enable isotopic labeling of this compound for metabolic tracing studies?

Methodological Answer:

- Isotopomer Synthesis : Adapt methods from 5-amino-4-oxopentanoic acid labeling (e.g., [¹³C₅]-ALA synthesis via levulinic acid intermediates). Replace amino groups with chlorine post-labeling using [³⁶Cl]Cl₂ gas to retain isotopic integrity .

- Validation : High-resolution mass spectrometry (HRMS) confirms isotopic enrichment (e.g., m/z 168.5 for [¹³C₅]-labeled compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.